Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate
Description
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a thioether linkage to a 3-oxobutanoate ethyl ester (Fig. 1). This structure combines the electron-rich thiadiazole ring with a ketone and ester functionality, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and ethyl bromoacetate derivatives under basic conditions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-2-14-6(13)3-5(12)4-15-8-11-10-7(9)16-8/h2-4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBJZJIOTXAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone, at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The thiadiazole moiety is known to interact with various biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Classification and Key Features
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Below, it is compared to analogs based on substituent patterns, spectral properties, and physicochemical characteristics.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
(a) Dimeric vs. Monomeric Structures
Dimeric analogs (e.g., 2b, 2f) exhibit higher melting points (159–265°C) due to increased molecular symmetry and π-π stacking (in aromatic linkers like p-xylene) . In contrast, the monomeric target compound likely has lower thermal stability but improved solubility in polar solvents due to its ester and ketone groups.
(b) Linker and Substituent Effects
- Ether vs. Alkyl Linkers : Compound 2b (ether linker) shows distinct δH shifts at 3.66 ppm (OCH2) compared to the target compound’s aliphatic CH2 groups (~3.3 ppm) .
- Aromatic vs. Aliphatic Substituents: The p-xylene-linked dimer (2f) has a melting point 100°C higher than non-aromatic analogs, emphasizing the role of aromaticity in stabilizing crystal lattices .
(c) Functional Group Variations
- Ketone vs.
- Sulfonamide vs. Ester Derivatives : Sulfonamide-containing analogs (e.g., compound 10 in ) exhibit greater aqueous solubility due to hydrogen bonding, whereas the target compound’s ester group favors lipophilicity.
(a) IR and NMR Signatures
- IR : The target compound’s IR spectrum shares N–H (3350 cm⁻¹) and C=O (1720 cm⁻¹) stretches with analogs but lacks the C–O–C vibrations (1120 cm⁻¹) seen in ether-linked dimers .
- NMR : The ethyl ester group in the target compound generates characteristic quartets (δH ~1.2 ppm for CH3) and triplets (~4.1 ppm for OCH2), absent in dimeric or aryl-substituted analogs .
Biological Activity
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a compound that integrates the thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on various studies.
Chemical Structure and Properties
Chemical Formula: C₈H₁₁N₃O₃S₂
CAS Number: 220088-59-5
Molecular Weight: 243.32 g/mol
Hazard Classification: Irritant
The structural framework of this compound contributes significantly to its biological properties. The presence of the thiadiazole ring enhances its potential as a pharmacologically active agent.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. This compound has been shown to exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of thiadiazole exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating a promising potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Thiadiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 10.0 | Induction of apoptosis |
| This compound | MCF7 (Breast Cancer) | 8.0 | Inhibition of cell cycle progression |
| This compound | A549 (Lung Cancer) | 9.5 | Targeting mitochondrial pathways |
The above data indicates that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. The mechanism of action appears to involve both apoptosis induction and inhibition of cell cycle progression .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been associated with additional biological activities:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antioxidant Activity : The compound has demonstrated free radical scavenging capabilities in various assays.
- Anticonvulsant Effects : Related compounds have been investigated for their ability to modulate neuronal excitability .
Q & A
Q. Key Considerations :
- Reaction temperature (often 60–80°C) and solvent choice (polar aprotic solvents like DMF) are critical for yield optimization .
- Monitor reaction progress via TLC or HPLC to ensure intermediate formation .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the thiadiazole ring (δ 6.8–7.5 ppm for aromatic protons), β-ketoester carbonyl (δ 170–175 ppm), and thioether linkage .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole and oxobutanoate moieties .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C | 72 | 98 |
| DMSO, 70°C | 65 | 95 |
| Microwave, 100 W | 85 | 99 |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Variability : Replicate assays under standardized conditions (e.g., pH, serum content) to eliminate protocol-dependent artifacts .
- Structural Analog Comparison : Compare activity with analogs (e.g., ethyl 4-((6-ethoxyquinazolin-2-yl)thio)-3-oxobutanoate) to identify critical substituents .
- Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites that may influence results .
Q. Example Structural Analogs :
| Compound | Structural Difference | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target Compound | 5-amino-thiadiazole | 12.3 ± 1.2 (COX-2) |
| Analog A | 5-nitro-thiadiazole | 28.7 ± 2.1 (COX-2) |
| Analog B | Oxadiazole core | >50 (COX-2) |
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase domains). Focus on hydrogen bonding with the thiadiazole NH and steric fit of the β-ketoester .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with bioactivity .
Advanced: How to design pharmacokinetic studies for this compound?
Methodological Answer:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- In Vivo Profiling : Administer orally (10 mg/kg) in rodent models, with plasma samples analyzed at 0, 1, 4, 8, 24 hours post-dose .
Advanced: What strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Hopping : Synthesize analogs replacing the thiadiazole with oxadiazole or triazole rings to assess core flexibility .
- Substituent Scanning : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 5-amino position .
- 3D-QSAR : CoMFA/CoMSIA models to map electrostatic/hydrophobic requirements for activity .
Q. Example SAR Table :
| Modification | Bioactivity (MIC, μg/mL) |
|---|---|
| 5-NH₂ (Parent) | 8.5 ± 0.7 |
| 5-OCH₃ | 15.3 ± 1.1 |
| 5-NO₂ | 32.4 ± 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
